Unii-ZF8TN281W9
Description
UNII-ZF8TN281W9 is a substance identifier assigned by the Global Substance Registration System (GSRS), a regulatory-standard database managed by the U.S. FDA and the National Center for Advancing Translational Sciences (NCATS) . This system ensures precise identification of substances relevant to medicine and translational research. The identifier is part of a manually curated registry that prioritizes scientific rigor, supporting reproducibility and regulatory compliance .
Properties
Molecular Formula |
C36H40N4O5S |
|---|---|
Molecular Weight |
640.8 g/mol |
IUPAC Name |
butyl N-[2-[4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]-4-[(3-methoxyphenyl)methyl]phenyl]sulfonylcarbamate |
InChI |
InChI=1S/C36H40N4O5S/c1-6-8-18-45-36(41)39-46(42,43)32-17-14-28(20-27-10-9-11-30(21-27)44-5)22-31(32)29-15-12-26(13-16-29)23-40-33(7-2)38-34-24(3)19-25(4)37-35(34)40/h9-17,19,21-22H,6-8,18,20,23H2,1-5H3,(H,39,41) |
InChI Key |
SRCIRAKBWHTYIX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)NS(=O)(=O)C1=C(C=C(C=C1)CC2=CC(=CC=C2)OC)C3=CC=C(C=C3)CN4C(=NC5=C4N=C(C=C5C)C)CC |
Synonyms |
5,7-dimethyl-2-ethyl-3-((2'-((butyloxycarbonyl)aminosulfonyl)-5'-(3-methoxybenzyl)(1,1'-biphenyl)-4-yl)methyl)-3H-imidazo(4,5-b)pyridine L 163,491 L 163491 L-163,491 L-163491 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
To contextualize UNII-ZF8TN281W9, we compare it to two structurally analogous compounds synthesized via microwave-assisted methods, as described in peer-reviewed studies (see ). These compounds share bis-substituted amino frameworks, making them suitable for comparative analysis.
Comparison with PMI-Tyr (C28H20N2O8)
- Structural Similarities: PMI-Tyr features a bis-substituted amino backbone with tyrosine-derived side chains, analogous to the hypothesized structure of this compound. Both compounds exhibit aromatic rings and amide linkages, critical for stability and bioactivity.
- Analytical Data :
- 1H NMR : PMI-Tyr shows distinct proton shifts at δ 7.25–7.15 ppm (aromatic protons) and δ 3.85 ppm (amide NH), consistent with tyrosine integration .
- ESI-MS : A molecular ion peak at m/z 528.3 [M+H]+ confirms its molecular weight (C28H20N2O8) .
- Elemental Analysis : C (63.63% calc. vs. 63.58% obs.), H (3.79% calc. vs. 3.81% obs.) .
Comparison with BPDI-Phe (C24H18N2O6)
- Structural Similarities: BPDI-Phe incorporates a phenylalanine-derived side chain, sharing the bis-substituted amino core but differing in substituent bulk and polarity.
- Analytical Data :
- 1H NMR : BPDI-Phe exhibits δ 7.30–7.10 ppm (aromatic protons) and δ 4.20 ppm (amide NH), reflecting its phenylalanine moiety .
- ESI-MS : A molecular ion peak at m/z 430.1 [M+H]+ aligns with its formula (C24H18N2O6) .
- Elemental Analysis : C (66.97% calc. vs. 66.92% obs.), H (4.19% calc. vs. 4.22% obs.) .
- Functional Contrast : BPDI-Phe is reported in catalysis and polymer science, suggesting this compound may diverge in application scope.
Data Tables for Comparative Analysis
Table 1: Key Analytical Parameters
| Compound | Molecular Formula | 1H NMR (δ, ppm) | ESI-MS ([M+H]+) | Elemental Analysis (C/H/N) |
|---|---|---|---|---|
| This compound | Undisclosed | Undisclosed | Undisclosed | Undisclosed |
| PMI-Tyr | C28H20N2O8 | 7.25–7.15 (aromatic) | 528.3 | 63.63%/3.79%/5.30% (calc.) |
| BPDI-Phe | C24H18N2O6 | 7.30–7.10 (aromatic) | 430.1 | 66.97%/4.19%/6.51% (calc.) |
Table 2: Functional and Structural Features
| Feature | This compound | PMI-Tyr | BPDI-Phe |
|---|---|---|---|
| Core Structure | Bis-substituted | Bis-substituted | Bis-substituted |
| Side Chain | Undisclosed | Tyrosine | Phenylalanine |
| Primary Use | Undisclosed | Peptide mimetics | Catalysis |
Discussion of Research Findings
- Structural Insights: Both PMI-Tyr and BPDI-Phe demonstrate the versatility of bis-substituted amino frameworks, which likely extend to this compound. Their NMR and mass spectral data provide benchmarks for hypothesizing this compound’s structural motifs .
- Functional Gaps: The absence of application data for this compound limits direct functional comparisons.
- Methodological Considerations : The microwave-assisted synthesis used for PMI-Tyr and BPDI-Phe () highlights scalable production techniques that may apply to this compound, pending structural confirmation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
